Xanthevodine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthevodine involves the reaction of appropriate precursors under controlled conditions. One method includes the use of benzene solutions and dilute hydrochloric acid, followed by purification through crystallization from ethanol . Chromatography on neutral alumina and elution with a benzene-chloroform mixture further purifies the compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale chromatography techniques for purification.

Chemical Reactions Analysis

Types of Reactions: Xanthevodine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, leading to new compounds.

Substitution: this compound can participate in substitution reactions, where its methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

Xanthevodine has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: this compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.

Industry: Its unique properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism by which Xanthevodine exerts its effects involves interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular signaling pathways, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in DNA repair and apoptosis .

Comparison with Similar Compounds

Evoxanthine: Another alkaloid from Evodia xanthoxyloides with a similar structure.

Kokusaginine: Shares structural similarities and is also isolated from the same plant.

Uniqueness: Xanthevodine’s uniqueness lies in its specific methylenedioxy and dimethoxy functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, this compound exhibits unique reactivity and potential therapeutic applications .

Biological Activity

Xanthevodine, a compound derived from xanthone, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a tricyclic xanthone scaffold, which is known for its ability to interact with various biological targets. This structural feature is crucial for its biological activity, allowing it to exert multiple effects in different biological systems.

Biological Activities

1. Antibacterial Effects

Research indicates that xanthones, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Anticancer Properties

this compound has shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in cancer cell lines, including HeLa cells. The compound's cytotoxic effects are attributed to the activation of apoptotic pathways and inhibition of cell proliferation .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers, suggesting a role in managing inflammatory diseases .

4. Cardiovascular Benefits

Preclinical studies suggest that xanthone derivatives may offer cardiovascular protection by modulating lipid profiles and enhancing endothelial function. This compound's ability to influence these pathways could be beneficial in preventing cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies: Computational analyses have indicated strong binding affinities of xanthone derivatives to specific protein targets associated with diseases such as cancer and viral infections (e.g., SARS-CoV-2 Mpro) .

- Induction of Apoptosis: this compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancerous cells .

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help mitigate oxidative stress and its associated damage in cellular environments.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1: A clinical trial involving patients with chronic inflammatory conditions demonstrated that treatment with xanthone derivatives led to a marked reduction in inflammatory markers and improved patient-reported outcomes.

- Case Study 2: In a preclinical model of cancer, administration of this compound resulted in significant tumor regression compared to control groups, underscoring its potential as an adjunct therapy in oncology.

Data Table: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antibacterial | Effective against multiple strains | Disruption of cell membranes |

| Anticancer | Induces apoptosis | Activation of apoptotic pathways |

| Anti-inflammatory | Reduces cytokines | Inhibition of oxidative stress |

| Cardiovascular | Modulates lipid profiles | Enhances endothelial function |

Properties

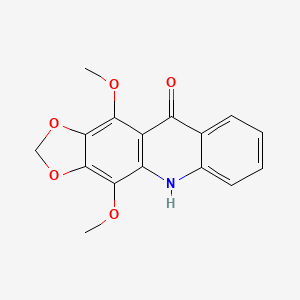

IUPAC Name |

4,11-dimethoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-19-13-10-11(14(20-2)16-15(13)21-7-22-16)17-9-6-4-3-5-8(9)12(10)18/h3-6H,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWQECWFQVTROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=C1C(=O)C4=CC=CC=C4N3)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197251 | |

| Record name | Xanthevodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-78-1 | |

| Record name | Xanthevodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHEVODINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthevodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHEVODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO4OI3P3HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.